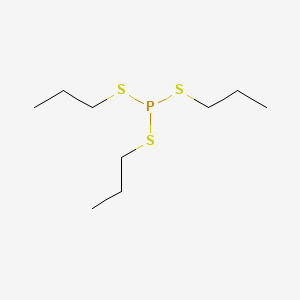

Tripropyl trithiophosphite

Description

Structure

3D Structure

Properties

CAS No. |

869-56-7 |

|---|---|

Molecular Formula |

C9H21PS3 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

tris(propylsulfanyl)phosphane |

InChI |

InChI=1S/C9H21PS3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |

InChI Key |

ADRLBSFJQOGKCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(SCCC)SCCC |

Origin of Product |

United States |

Synthetic Methodologies for Tripropyl Trithiophosphite and Analogues

General Synthetic Routes to Trialkyl Trithiophosphites

The preparation of trialkyl trithiophosphites, including the propyl derivative, typically follows one of two primary pathways: direct thioalkylation or the use of phosphorus trichloride (B1173362) as a key reagent.

Direct thioalkylation methods involve the reaction of a phosphorus source with a sulfur-containing alkylating agent. While less common than methods involving phosphorus halides, these routes offer alternative strategies for the formation of the P-S bond. One novel approach involves the reaction of the inorganic phosphorus derivative TBA[P(SiCl₃)₂] with disulfides. nih.gov This method is notable for its mild reaction conditions and represents a greener approach to creating S-P bonds, moving away from the use of white phosphorus. nih.gov This strategy contributes to the "inorganic phosphorus to organic phosphorus" conversion, aligning with sustainable chemistry principles. nih.gov

The most prevalent and industrially relevant method for synthesizing trialkyl trithiophosphites is the reaction of phosphorus trichloride (PCl₃) with thiols (RSH). wikipedia.org In the case of tripropyl trithiophosphite, the reaction involves propanethiol. This reaction is typically carried out in the presence of a base, such as a tertiary amine, to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

The general reaction can be represented as: PCl₃ + 3 RSH + 3 R'₃N → P(SR)₃ + 3 R'₃NH⁺Cl⁻

This method is highly versatile and can be adapted for a wide range of thiols to produce various trialkyl trithiophosphites. The reaction of phosphorus trichloride with alcohols to form phosphites is analogous, highlighting the general reactivity of PCl₃ with hydroxyl and thiol groups. wikipedia.orgbyjus.com

Table 1: Key Reagents in the Synthesis of this compound via Phosphorus Trichloride

| Reagent | Formula | Role |

|---|---|---|

| Phosphorus Trichloride | PCl₃ | Phosphorus source |

| Propanethiol | C₃H₇SH | Thiol source |

Synthesis of Specific Trithiophosphite Analogues and Derivatization Strategies

Beyond the straightforward synthesis of this compound, there is considerable interest in creating more complex analogues with tailored properties. This is achieved by using specialized starting materials or by chemically modifying the trithiophosphite structure.

The incorporation of organometallic fragments, such as ferrocene, into the trithiophosphite structure can impart unique electronic and catalytic properties. The synthesis of triferrocenyl trithiophosphite follows a similar principle to the general synthesis, where a ferrocene-containing thiol is reacted with phosphorus trichloride. The development of synthetic routes to such organometallic phosphorus compounds is an active area of research, aiming to combine the properties of both the phosphorus center and the metallic moiety.

The synthesis of various trialkylated trithiophosphites is often undertaken for specific investigational studies. For example, trilauryl trithiophosphite is a known compound with a significantly larger alkyl chain than the propyl derivative. nih.gov The synthesis of such molecules allows researchers to study the impact of steric and electronic effects of the alkyl group on the properties and reactivity of the trithiophosphite. These studies are crucial for understanding structure-property relationships in this class of compounds.

Derivatization is a chemical strategy used to modify a compound to enhance its properties for specific applications, such as improving its performance in analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govsigmaaldrich.com While direct derivatization of the trithiophosphite core can be challenging, the principles of derivatization can be applied to the starting materials. For instance, functional groups can be introduced into the thiol before its reaction with phosphorus trichloride. This approach allows for the synthesis of trithiophosphites with enhanced functionalities. nih.gov

Common derivatization techniques in related fields involve the use of reagents that react with specific functional groups, such as alcohols, phenols, and carboxylic acids. sigmaaldrich.com For example, silylation is a common method to increase the volatility of compounds for GC analysis. sigmaaldrich.com While not directly applied to trithiophosphites, these strategies inform the potential for creating functionalized analogues by modifying the precursor thiols. The development of efficient methods for introducing thiol groups into biologically active molecules is also an area of interest, which could then be used to create novel trithiophosphite derivatives. mdpi.com

Table 2: Examples of Derivatization Strategies and Reagents

| Strategy | Reagent Class | Target Functional Group | Purpose |

|---|---|---|---|

| Silylation | Silylating agents (e.g., BSTFA) | Alcohols, Amines | Increase volatility for GC sigmaaldrich.com |

| Acylation | Acid chlorides | Alcohols, Amines | Enhance HPLC detection nih.gov |

Chemical Reactivity and Transformation Pathways of Tripropyl Trithiophosphite

Oxidative Transformations of Organophosphorus Trithiophosphites

Organophosphorus trithiophosphites are susceptible to oxidation, a process that converts the phosphorus center from a trivalent to a pentavalent state. This transformation is a key aspect of their chemical behavior.

A principal oxidative transformation for trialkyl trithiophosphites is their conversion to the corresponding S,S,S-trialkyl phosphorotrithioates. This reaction involves the formation of a phosphoryl group (P=O). A well-documented industrial example of this process is the oxidation of S,S,S-tri-n-butyl trithiophosphite to S,S,S-tri-n-butyl trithiophosphate, a compound also known as Tribufos. google.com The initial trithiophosphite is produced from the reaction of an alkyl mercaptan with a phosphorus trihalide, such as phosphorous trichloride (B1173362). google.com This intermediate is then oxidized. google.com

These trialkyl trithiophosphites are noted to be readily oxidizable by air. google.com The plant defoliant merphos (tributyl phosphorotrithioite) is known to be readily transformed in the environment into tribufos. cdc.gov This environmental oxidation highlights a common pathway for this class of compounds. cdc.govnih.gov

The production process can be controlled under specific conditions to achieve high purity of the final phosphate (B84403) product. google.com

Table 1: General Reaction Conditions for the Oxidation of Alkyl Trithiophosphite

| Parameter | Preferred Range |

|---|---|

| Temperature | 200–300°F |

| Pressure | Atmospheric–20 psig |

| Time | 2–36 hours |

Data sourced from patent information on the production of trialkyl trithiophosphates. google.com

The oxidation of organophosphorus trithiophosphites can proceed through several mechanisms depending on the surrounding medium and the oxidizing agents present.

Direct Oxidation: In industrial settings, the oxidation can be carried out using air, indicating a reaction with molecular oxygen. google.com

Environmental Oxidation: In the environment, compounds like tribufos can be degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this process for tribufos is approximately 2 hours. nih.gov

Aqueous Oxidation: In aqueous environments, such as during water treatment, chlorination can lead to the oxidation of organothiophosphate pesticides. nih.govresearchgate.net These reactions can form stable oxon analogs, where the sulfur atom double-bonded to phosphorus is replaced by an oxygen atom. nih.gov

Thio-oxidation: Research on related compounds has identified a "thio-oxidation" pathway. For instance, triphenyl phosphite (B83602) was found to convert to triphenyl thiophosphate in the presence of elementary sulfur (S8) and sulfide (S2-). chemrxiv.org This indicates that under specific environmental conditions, sulfur species can directly participate in the transformation of phosphites. chemrxiv.org

Hydrolytic Stability and Degradation Kinetics

The stability of trithiophosphites in the presence of water is a critical factor in their environmental persistence and application.

Organophosphorus compounds, including phosphite esters, can be susceptible to hydrolysis, which involves the cleavage of the ester linkages. google.com The presence of moisture can lead to hydrolytic decomposition, which can diminish the effectiveness of phosphite-based stabilizers in polymer applications. google.com To counteract this, additives such as long-chain aliphatic amines or trialkanolamines are sometimes incorporated into phosphite compositions to improve their hydrolytic stability. google.comgoogle.com

In complex environmental systems, the fate of organophosphorus compounds can be influenced by mineral surfaces. Studies on organophosphorus pesticides have shown that metal oxide surfaces (like iron oxides) can either catalyze or inhibit their hydrolysis, thereby significantly affecting their persistence. nih.gov The hydrolysis process itself is recognized as a primary degradation pathway for many organophosphorus pesticides. researchgate.net

The hydrolytic stability of phosphite compounds can be quantified under controlled laboratory conditions. A standard method involves exposing a sample of the compound to a high-humidity environment and monitoring its decomposition over time. google.com

For example, a procedure to determine hydrolytic stability involves placing a sample in a humidity chamber at 100% relative humidity. google.com The sample is analyzed periodically using techniques like liquid chromatography to measure the extent of decomposition. The hydrolytic half-life is then determined as the time required for 50% of the original compound to hydrolyze. google.com

Table 2: Illustrative Data from a Hydrolytic Stability Test

| Time (Days) | Percent Decomposition |

|---|---|

| 0 | 0% |

| 5 | 15% |

| 10 | 30% |

| 15 | 45% |

| 17 | 50% (Half-Life) |

| 20 | 60% |

This table is a hypothetical representation of data that would be generated from the methodology described in source google.com to determine the hydrolytic half-life.

Reactions with Metal Species and Coordination Chemistry

The phosphorus atom in tripropyl trithiophosphite possesses a lone pair of electrons, enabling it to act as a ligand and form coordination complexes with various metals. Research has shown that trialkyltrithiophosphites react with transition metal halides, such as copper(I) halides, to form different types of complexes. researchgate.net

The related compound, triphenyl trithiophosphite, is known to serve as a ligand in coordination chemistry, forming stable complexes with transition metals like nickel(II) and copper(II). benchchem.com These metal complexes are studied for their potential use in catalytic processes. benchchem.comontosight.ai The ability of the trithiophosphite to donate electrons makes it a versatile component in the formation of these coordination compounds. benchchem.com

Formation of Metal-Trithiophosphite Complexes (e.g., Gold(I) Trithiophosphite Complexes)

Organophosphorus compounds, particularly those with phosphorus(III) centers, are widely utilized as ligands in coordination chemistry. Trithiophosphites, such as the tripropyl and triphenyl analogues, readily form complexes with various transition metals. ontosight.ai The sulfur linkages within these molecules play a crucial role in their reactivity and ability to coordinate with metal centers. ontosight.ai

The formation of gold(I) trithiophosphite complexes is a notable example of this reactivity. Research has demonstrated the successful synthesis and characterization of gold(I) complexes with trithiophosphite ligands. While specific studies on this compound are limited, the principles can be inferred from related compounds like triphenyl trithiophosphite and other trialkyl trithiophosphites. ontosight.aiacs.org The synthesis of such complexes often involves the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the trithiophosphite ligand. nih.govnih.gov

The general reaction for the formation of a gold(I) trithiophosphite complex can be represented as: [AuCl(L)] + P(SR)3 → [Au(P(SR)3)Cl] + L (where L is a labile ligand and R is an alkyl or aryl group)

In these complexes, the trithiophosphite ligand coordinates to the gold(I) center through the phosphorus atom. The resulting complexes are often linear, a common geometry for gold(I) compounds. nih.gov The nature of the substituents on the trithiophosphite ligand can influence the properties and stability of the resulting metal complex. nih.govresearchgate.net

Ligand Behavior and Stability in Metal Coordination

In metal complexes, trithiophosphites act as neutral ligands, donating electron density from the phosphorus atom to the metal center. The stability of the resulting coordination complex is influenced by both the electronic and steric properties of the ligand. nih.gov The propyl groups in this compound are less bulky than the phenyl groups in triphenyl trithiophosphite, which may affect the coordination environment and the stability of the complex.

The stability of gold-phosphine complexes, which serve as a good model, is significantly influenced by the nature of the phosphine (B1218219) ligands. researchgate.net Similarly, the sulfur atoms in the trithiophosphite ligand can influence the electronic environment of the phosphorus atom and, consequently, the strength of the metal-phosphorus bond. The stability of these complexes is a key factor in their potential applications in areas such as catalysis. ontosight.ai

Table 1: Comparison of Related Phosphorus Ligands in Coordination Chemistry

| Ligand | Formula | Key Features in Coordination |

|---|---|---|

| Triphenylphosphine (B44618) | P(C6H5)3 | Well-studied ligand, forms stable complexes with a wide range of metals. |

| This compound | P(SC3H7)3 | Coordinates through phosphorus; sulfur atoms influence electronic properties. |

| Triphenyl trithiophosphite | P(SC6H5)3 | Similar to its propyl analogue but with different steric and electronic effects due to the phenyl groups. ontosight.ai |

Thermal Decomposition Pathways and Stability Profiles

The thermal stability of organophosphorus compounds is a critical aspect of their chemistry, particularly for applications where they might be subjected to high temperatures. nih.gov The decomposition of these compounds can proceed through various pathways, often initiated by the cleavage of the weakest bond in the molecule. researchgate.net

For organophosphorus esters, a common initial degradation step is the elimination of a phosphorus acid. nih.govnih.govresearchgate.net The ease with which this occurs is highly dependent on the structure of the ester. nih.govresearchgate.net In the case of this compound, thermal stress would likely lead to the cleavage of the phosphorus-sulfur or sulfur-carbon bonds.

The general thermal decomposition pathway for many organophosphorus esters can be summarized as follows:

Initial Elimination: The process often begins with the elimination of an acidic phosphorus-containing species. nih.gov

Further Degradation: The initially formed species can then undergo further decomposition to yield more volatile fragments. nih.govresearchgate.net

The stability of organophosphorus compounds is also related to the oxidation state of phosphorus and the nature of the substituents. nih.gov Compounds with lower levels of oxygenation at the phosphorus atom tend to decompose at higher temperatures to form volatile radical species. nih.gov While these studies focus on phosphate and phosphonate esters, the general principles can be extended to trithiophosphites. The thermal decomposition of this compound would likely yield a complex mixture of smaller sulfur- and phosphorus-containing compounds, along with hydrocarbons derived from the propyl groups.

Table 2: General Thermal Decomposition Characteristics of Organophosphorus Esters

| Compound Type | Initial Decomposition Step | Relative Decomposition Temperature |

|---|---|---|

| Alkyl Phosphates | Elimination of phosphoric acid | Low nih.govresearchgate.net |

| Aryl Phosphates | Elimination of phosphoric acid | Higher than alkyl phosphates nih.govresearchgate.net |

| Phosphonates/Phosphinates | Elimination of corresponding acid | High nih.govresearchgate.net |

| Trialkyl Trithiophosphites | Likely elimination of a trithiophosphorous acid analogue | Data not widely available, but expected to be influenced by P-S bond strength |

Mechanistic Investigations of Trithiophosphite Mediated Processes

Elucidation of Reaction Mechanisms in Oxidative Processes

While specific detailed studies on the oxidative mechanisms of Tripropyl trithiophosphite are not extensively documented in publicly available literature, the behavior of related organophosphorus and sulfur compounds can provide insights into its likely reaction pathways. Organophosphorus compounds, including phosphites and thiophosphates, are known to act as antioxidants. stle.org Their primary mechanism often involves the decomposition of hydroperoxides, which are key intermediates in oxidative degradation processes.

In a typical oxidative environment, hydroperoxides (ROOH) can decompose to form highly reactive radicals that propagate oxidation. Trithiophosphites, with their phosphorus and sulfur moieties, are expected to interact with these hydroperoxides. The phosphorus atom can reduce the hydroperoxide to an alcohol, while being oxidized itself. The presence of sulfur can also contribute to the antioxidant activity through various radical-scavenging mechanisms. The general reaction can be conceptualized as:

P(SR)₃ + ROOH → O=P(SR)₃ + ROH

This reaction effectively terminates the radical chain reactions that lead to the degradation of materials such as lubricants and polymers. The specific kinetics and intermediates in the case of this compound would depend on factors like temperature, the nature of the oxidizing species, and the presence of other chemical agents.

Catalytic Mechanisms Involving Trithiophosphites

The catalytic potential of organophosphorus compounds is well-established, with applications ranging from organic synthesis to industrial polymerization. Trithiophosphites can act as ligands for transition metal catalysts or, in some cases, exhibit catalytic activity themselves.

Role as Homogeneous and Heterogeneous Catalysts

Homogeneous Catalysis: In homogeneous catalysis, this compound can function as a ligand that coordinates to a metal center. rsc.org The sulfur atoms in the trithiophosphite can donate electron density to the metal, influencing its electronic properties and, consequently, its catalytic activity and selectivity. The steric bulk of the propyl groups can also play a crucial role in controlling the access of substrates to the catalytic center. For instance, in reactions like cross-coupling, the nature of the phosphine (B1218219) or phosphite (B83602) ligand is a key determinant of the reaction's success. nih.gov

Heterogeneous Catalysis: The application of trithiophosphites as heterogeneous catalysts is less common. However, they could potentially be immobilized on solid supports. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of separation and catalyst recycling). The interaction of the trithiophosphite with the support material would be critical for maintaining its catalytic activity.

Influence of Molecular Structure on Catalytic Performance

The molecular structure of a trithiophosphite ligand significantly impacts its catalytic performance. Key structural features include:

The nature of the alkyl groups: The electronic and steric properties of the propyl groups in this compound influence the ligand's coordination to a metal center.

The P-S bonds: The strength and polarity of the phosphorus-sulfur bonds can affect the ligand's stability and its interaction with the metal.

These structural parameters can be tuned to optimize the catalyst for a specific reaction, highlighting the importance of understanding structure-activity relationships in catalyst design.

Surface Chemical Interactions in Tribological Systems

In the field of tribology, which deals with friction, wear, and lubrication, phosphorus and sulfur-containing compounds are widely used as anti-wear (AW) and extreme pressure (EP) additives in lubricants. stle.orgstfc.ac.uk this compound, containing both phosphorus and sulfur, is expected to be an effective additive for enhancing the performance of lubricants under boundary lubrication conditions.

Formation and Composition of Tribolayers

When surfaces are in sliding contact under high load and temperature, lubricant additives like this compound decompose and react with the metal surfaces to form a protective surface film, often referred to as a tribolayer or tribofilm. researchgate.net This film prevents direct metal-to-metal contact, thereby reducing friction and wear.

The formation of the tribolayer is a complex process involving several steps:

Adsorption: The polar trithiophosphite molecules adsorb onto the metal surface.

Decomposition: The high temperatures and pressures at the asperity contacts cause the thermal and/or mechanical decomposition of the additive.

Reaction: The decomposition products, which include phosphorus and sulfur species, react with the metal surface (typically iron or its oxides) to form new chemical compounds.

The resulting tribolayer is typically a complex, amorphous or glassy material. Analysis of tribofilms formed from similar phosphorus and sulfur-containing additives reveals the presence of:

Iron phosphates and polyphosphates: These are formed from the reaction of phosphorus-containing species with the iron surface. mdpi.com

Iron sulfides: These are formed from the reaction of sulfur-containing species. mdpi.com

The table below summarizes the typical composition of tribolayers formed from phosphorus and sulfur-based additives.

| Component | Chemical Species | Function |

| Phosphorus Compounds | Iron Phosphates, Polyphosphates | Provide anti-wear properties |

| Sulfur Compounds | Iron Sulfides | Provide extreme pressure protection |

| Organic Residues | Carbonaceous material | Contribute to the film structure |

Mechanisms of Anti-Wear and Extreme Pressure Performance

The protective action of the tribolayer is attributed to its unique physical and chemical properties.

Anti-Wear (AW) Performance: The phosphate-rich portion of the tribofilm acts as a sacrificial layer that is more easily sheared than the underlying metal. stle.org This layer prevents adhesive wear by minimizing direct contact between the metal surfaces. The continuous formation and removal of this film at the points of contact is a dynamic process that protects the surfaces from significant material loss.

Extreme Pressure (EP) Performance: Under extreme pressure conditions, where the lubricant film can break down completely, the sulfur-containing components of the tribolayer come into play. The iron sulfide layers formed have a high load-carrying capacity and can prevent the catastrophic welding and seizure of the moving parts. stfc.ac.uk

The synergistic action of both phosphorus and sulfur components in additives like this compound provides robust protection over a wide range of operating conditions, from mild wear to extreme pressure scenarios.

The table below presents typical performance data for lubricants with and without phosphorus-sulfur additives, illustrating the significant improvement in wear and load-carrying capacity.

| Lubricant | Wear Scar Diameter (mm) | Weld Load (N) |

| Base Oil | 0.85 | 1200 |

| Base Oil + P/S Additive | 0.45 | 2500 |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Three-Dimensional Structural Analysis

The expected molecular geometry would feature a pyramidal arrangement around the phosphorus atom, consistent with VSEPR theory for an AX₃E system, where A is the central phosphorus atom, X are the three sulfur atoms, and E is the lone pair of electrons on the phosphorus. The P-S bond lengths and S-P-S bond angles would be key parameters determined from such an analysis. It is anticipated that the propyl chains would exhibit a degree of conformational flexibility.

A hypothetical representation of key crystallographic parameters, based on data from related structures, is presented below.

| Parameter | Expected Value Range | Significance |

| P-S Bond Length (Å) | 2.10 - 2.15 | Indicates the strength and nature of the phosphorus-sulfur bond. |

| S-P-S Bond Angle (°) | 95 - 105 | Defines the pyramidal geometry around the phosphorus atom. |

| C-S-P Bond Angle (°) | 100 - 110 | Describes the orientation of the propyl groups relative to the P-S bond. |

| Conformation of Propyl | Gauche/Anti | The arrangement of the carbon atoms in the propyl chains can vary. |

This table represents predicted values based on analogous structures and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural connectivity and electronic environment of tripropyl trithiophosphite in solution.

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the propyl groups. The chemical shifts would be influenced by the electronegativity of the neighboring sulfur atom and the phosphorus atom further down the chain.

¹H NMR: The proton spectrum would likely exhibit three distinct multiplets corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propyl chains. The protons on the carbon adjacent to the sulfur atom (α-methylene) would be the most deshielded.

¹³C NMR: The carbon spectrum would similarly show three signals for the three non-equivalent carbon atoms of the propyl group. The carbon atom bonded to sulfur (α-carbon) would appear at the lowest field (most deshielded).

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data for analogous long-chain alkyl trithiophosphites.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.8 - 3.0 | Triplet | α-CH₂ (S-CH₂) |

| ¹H | ~1.6 - 1.8 | Sextet | β-CH₂ |

| ¹H | ~0.9 - 1.1 | Triplet | γ-CH₃ |

| ¹³C | ~35 - 40 | - | α-C (S-C) |

| ¹³C | ~20 - 25 | - | β-C |

| ¹³C | ~13 - 15 | - | γ-C |

These are estimated values and may vary depending on the solvent and experimental conditions.

³¹P NMR is particularly informative for organophosphorus compounds, as the chemical shift is highly sensitive to the electronic environment and coordination of the phosphorus atom. For trivalent phosphorus compounds with three sulfur substituents, P(SR)₃, the ³¹P chemical shift is expected to be in a characteristic downfield region.

The anticipated ³¹P chemical shift for this compound is in the range of +110 to +120 ppm (relative to 85% H₃PO₄). This downfield shift is characteristic of P(III) species bonded to three sulfur atoms.

Computational methods, such as Density Functional Theory (DFT), can be employed to refine the interpretation of experimental ³¹P NMR data. By calculating the magnetic shielding tensor of the phosphorus nucleus in different conformations of the molecule, a more accurate prediction of the chemical shift can be obtained. This computational refinement can also provide insights into the influence of conformational changes on the electronic structure around the phosphorus atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions corresponding to the vibrations of the propyl chains. Key expected absorption bands include:

C-H stretching: Strong bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups.

C-H bending: Bands in the 1375-1465 cm⁻¹ region corresponding to the bending vibrations of the CH₂ and CH₃ groups.

P-S stretching: Weaker absorptions are expected in the fingerprint region, typically between 500 and 700 cm⁻¹, which can be attributed to the P-S stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and can be particularly useful for observing the symmetric vibrations of the P-S bonds, which may be weak in the IR spectrum. The symmetric P-S stretching vibration would be expected to produce a relatively strong and sharp signal in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch (Alkyl) | 2850 - 2960 | IR, Raman |

| C-H Bend (Alkyl) | 1375 - 1465 | IR, Raman |

| P-S Stretch | 500 - 700 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The nominal molecular weight of this compound (C₉H₂₁PS₃) is approximately 256 g/mol .

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 256 would be expected. The fragmentation of alkyl trithiophosphites typically proceeds through several characteristic pathways:

α-Cleavage: Cleavage of the C-S bond, leading to the loss of a propyl radical (•C₃H₇) and the formation of a fragment at [M - 43]⁺.

McLafferty Rearrangement: A common rearrangement for compounds with alkyl chains, involving the transfer of a gamma-hydrogen to the sulfur atom, followed by the elimination of propene (C₃H₆), resulting in a fragment at [M - 42]⁺.

Loss of Thiopropyl Radical: Cleavage of the P-S bond can lead to the loss of a thiopropyl radical (•SC₃H₇), resulting in a fragment at [M - 75]⁺.

A representative mass spectrum of a closely related compound, tributyl phosphorotrithioite, shows a prominent molecular ion peak and significant fragments corresponding to the loss of alkyl and thioalkyl groups. nist.gov A similar pattern would be anticipated for this compound.

| Ion Fragment | Expected m/z | Fragmentation Pathway |

| [C₉H₂₁PS₃]⁺ (Molecular Ion) | 256 | - |

| [C₆H₁₄PS₃]⁺ | 213 | Loss of •C₃H₇ (α-cleavage) |

| [C₆H₁₅PS₂]⁺ | 198 | McLafferty Rearrangement |

| [C₆H₁₄PS₂]⁺ | 181 | Loss of •SC₃H₇ |

These are predicted fragmentation patterns and their relative intensities would depend on the ionization conditions.

Surface Analytical Techniques (e.g., Energy-Dispersive X-ray Spectroscopy) in Materials Science

In the context of materials science, where this compound might be used as a ligand for nanoparticles or as an additive in a polymer matrix, surface analytical techniques are invaluable.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS): When coupled with a scanning electron microscope (SEM), EDX allows for the elemental analysis of a material's surface. For a material containing this compound, EDX would be able to detect the presence of phosphorus and sulfur. The relative atomic percentages of these elements could be quantified, providing information on the distribution and concentration of the compound within the host material. This is a powerful tool for confirming the incorporation and homogeneity of organothiophosphate additives in various matrices.

Computational and Theoretical Chemistry Studies of Trithiophosphite Systems

Density Functional Theory (DFT) Calculations for Conformation and Electronic Properties

Density Functional Theory (DFT) has become a primary computational method for studying the conformational landscape and electronic properties of organophosphorus compounds, including trithiophosphites. nih.gov These calculations are crucial for understanding the molecule's three-dimensional structure and how its electrons are distributed, which in turn govern its physical and chemical behavior.

Rotation around the phosphorus-sulfur (P-S) bonds in trithiophosphites leads to various possible conformations. nih.gov For instance, studies on triferrocenyl trithiophosphite, a complex derivative, reveal several stable conformers, often designated by the orientation of the substituents relative to the phosphorus lone electron pair (LEP). nih.govbeilstein-journals.org These orientations are typically described as trans (t) or gauche (g).

DFT calculations can predict the relative energies of these different conformers. beilstein-journals.org For triferrocenyl trithiophosphite, four main conformers are often considered: trans-trans-trans (ttt), gauche-gauche-gauche (ggg), gauche-trans-trans (gtt), and trans-gauche-gauche (tgg). nih.govbeilstein-journals.org The energy differences between these conformations can be very small, often less than 1.7 kcal/mol, indicating that multiple conformations can coexist and that crystal packing forces in the solid state can significantly influence which conformer is observed experimentally. nih.govbeilstein-journals.org

The following table, based on data for triferrocenyl trithiophosphite ((FcS)₃P), illustrates the calculated relative energies for its different conformers.

Table 1: Calculated Relative Energies of (FcS)₃P Conformers

Data derived from DFT calculations, showing the relative stability of different spatial arrangements.

| Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| gtt/cgt | 0.00 | beilstein-journals.orgbeilstein-archives.org |

| tgg | 0.55 | beilstein-archives.org |

| ttt | 0.91 | beilstein-archives.org |

| ggg | 1.70 | nih.govbeilstein-archives.org |

Beyond conformational energies, DFT is used to analyze electronic properties. Natural Bond Orbital (NBO) analysis, for example, can calculate the charges on individual atoms, providing insight into the electronic distribution and bonding characteristics. beilstein-journals.org The orientation of the sulfur substituents with respect to the phosphorus lone pair is also a key electronic feature. nih.govbeilstein-journals.org The dihedral angles between the S-substituent bonds and the phosphorus lone pair are critical parameters determined through DFT, with different conformers showing distinct values (e.g., ~150° for the ttt conformer and ~-35° for the ggg conformer in triferrocenyl trithiophosphite). nih.govbeilstein-journals.orgbeilstein-archives.org These electronic details are fundamental to understanding the molecule's reactivity and its ability to coordinate with metal atoms. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.govtennessee.edu While DFT provides static pictures of stable conformations, MD simulations allow researchers to observe the molecule's motions, conformational changes, and interactions with its environment. tennessee.edu

For a flexible molecule like tripropyl trithiophosphite, which has multiple rotatable bonds, MD simulations can map out the energy landscape and determine the probabilities of different conformations. The simulation tracks the positions and velocities of all atoms in the system over a series of small time steps, governed by a force field that describes the potential energy of the system. tennessee.edu This approach is particularly useful for understanding how the propyl chains flex and rotate, leading to a dynamic equilibrium of various conformers in the liquid phase or in solution.

MD simulations are also essential for studying intermolecular interactions. By simulating multiple trithiophosphite molecules together, one can analyze how they pack in a condensed phase and the nature of the forces between them (e.g., van der Waals forces). In studies of related compounds, it has been shown that intermolecular interactions can differ noticeably even between structurally similar molecules, influencing properties like crystal packing. nih.gov For example, in the context of drug design, MD simulations are used to model the interaction between a ligand and its protein target, showing how the ligand binds and the specific interactions that stabilize the complex. nih.gov A similar approach could be used to model the interaction of this compound with surfaces or other molecules.

Quantum Chemical Prediction of Spectroscopic Parameters and Reactivity

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectral signature. rsc.orgarxiv.org These methods can also be used to calculate a variety of descriptors that quantify a molecule's chemical reactivity. mdpi.comresearchgate.net

Spectroscopic Parameters:

Vibrational (Infrared) Spectra: Quantum chemistry can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov This is typically done by first optimizing the molecular geometry and then calculating the Hessian matrix (the matrix of second derivatives of the energy), from which the vibrational modes and their frequencies are derived. arxiv.orgnih.gov These predicted spectra can be compared with experimental results to confirm the structure of a synthesized compound.

UV-Visible Spectra: Electronic excitations, which are observed in UV-Visible spectroscopy, can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. arxiv.orgnih.gov These calculations yield the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed with high accuracy. nih.gov These calculations involve determining the magnetic shielding around each nucleus, providing a powerful tool for detailed structure elucidation.

Reactivity Descriptors: Quantum chemistry allows for the calculation of global reactivity descriptors based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors help predict the stability and reactivity of a molecule. mdpi.comresearchgate.net

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations

These descriptors provide a quantitative measure of a molecule's potential chemical behavior.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates molecular stability; a larger gap suggests lower reactivity. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from the system. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of how easily the electron cloud can be polarized. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons; a measure of its electrophilic character. researchgate.net |

By calculating these values for this compound, one could predict its general reactivity, stability, and whether it is more likely to act as an electron donor or acceptor in chemical reactions.

Calculation of Molecular Descriptors (e.g., Refractivity and Polarizability)

Molecular descriptors are numerical values that encode chemical information and are derived from a symbolic representation of a molecule. talete.mi.it They are widely used in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies to build models that predict the properties and biological activities of chemical compounds.

Two important and commonly calculated molecular descriptors are molar refractivity and polarizability.

Molar Refractivity (MR): This descriptor is related to the volume of a molecule and its London dispersion forces. It is calculated from the refractive index and the molar mass and density of the substance. Molar refractivity is often used in QSAR models to account for the steric bulk of a substituent and its potential for non-specific binding to a receptor through van der Waals forces. The Ghose-Crippen method is a well-known approach for calculating molar refractivity based on atomic contributions. talete.mi.it

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. mdpi.com It is a fundamental electronic property that influences intermolecular forces, reactivity, and spectroscopic properties. mdpi.com Quantum chemical methods can directly calculate the polarizability tensor of a molecule. In the context of QSPR, polarizability is often correlated with properties like boiling points and solubility. Abe's model is one theoretical framework that can be used to estimate excited-state polarizability from spectral data in different solvents. mdpi.com

Table 3: Selected Molecular Descriptors and Their Significance

These descriptors transform molecular structure into numerical values for use in predictive modeling.

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size and mass of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, related to drug transport properties. talete.mi.it |

| Geometrical (3D) | Molecular Volume | The three-dimensional space occupied by the molecule. |

| Electronic | Dipole Moment | The polarity and charge distribution of the molecule. |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability. talete.mi.it |

| Physicochemical | Polarizability (α) | Deformability of the electron cloud. mdpi.com |

Calculating a suite of these descriptors for this compound would allow for the prediction of its various physicochemical properties and its comparison to other organophosphorus compounds within large chemical databases.

Advanced Applications in Materials Science and Engineering

Performance as Lubricant Additives for Tribological Systems

Tripropyl trithiophosphite, as part of the broader class of thiophosphate esters, serves as an effective additive in lubricants to enhance performance under demanding conditions. udayton.edumdpi.comresearchgate.net These additives are crucial in reducing friction and wear between moving metal surfaces, particularly in the boundary lubrication regime where direct asperity contact is likely. researchgate.netpurdue.edu

The fundamental mechanism involves the formation of a protective tribofilm on the bearing surface. This film acts as a sacrificial barrier, preventing direct metal-to-metal contact, especially during start-up and stop-go operations. researchgate.net

Formulation and Efficacy in Anti-Wear Applications

Organophosphorus compounds, including alkyl thiophosphates, are formulated into lubricating oils to act as anti-wear (AW) agents. researchgate.netuni-hamburg.de The effectiveness of these additives is linked to their ability to react with the metal surface under tribological stress. The resulting tribochemical film, often composed of iron phosphates and sulfates, prevents severe wear. ethz.ch Studies on related thiophosphates show that the chemical composition of these films includes short-chain iron(II) polyphosphates along with iron sulfides and sulfates. ethz.ch

The formulation of these additives is a complex balance. For instance, while some phosphite (B83602) esters like trilauryl phosphite (TLP) show good antioxidant and friction-reducing qualities, they may not meet stringent wear specifications on their own. google.comgoogle.com Often, they are used in combination with other additives, such as dialkyl hydrogen phosphites, to achieve the desired anti-wear performance. google.comgoogle.com

Enhancement of Extreme Pressure Properties

This compound also contributes to the extreme pressure (EP) properties of lubricants. wikipedia.org EP additives are activated by the high temperatures and pressures that occur at the localized points of contact between surface asperities. wikipedia.orgtri-iso.com This activation leads to a chemical reaction with the metal surface, forming a protective film that can withstand severe loading conditions and prevent welding of the moving parts. tri-iso.com

Phosphorus-based additives generally operate at activation temperatures between those of chlorinated and sulfurized EP additives, typically becoming reactive above 200°C. wikipedia.orgstle.org The films they form are softer than the base metal, creating a shearable layer that reduces friction and prevents catastrophic failure under extreme loads. tri-iso.com Research on tributyl thiophosphate, a closely related compound, shows that lubricant formulations can sustain high loads, although failure can occur if the additive concentration is insufficient to maintain the protective film. uni-hamburg.de

Investigation of Frictional Behavior and Wear Reduction

The primary function of this compound as a lubricant additive is to reduce friction and wear. The tribofilms formed by phosphorus and sulfur-containing additives are key to this process. researchgate.net These films, often only nanometers thick, are composed of a complex mixture of phosphates and sulfides. ethz.chresearchgate.net Analysis of tribofilms from similar additives reveals a layered structure, which may include iron oxide particles and amorphous material, effectively reducing wear. researchgate.net

Studies have shown a correlation between the reactivity of phosphate (B84403) and phosphite esters with the metal surface and their wear-reducing properties. researchgate.net While thicker films can be formed, this does not always correlate with lower wear and can sometimes increase friction. researchgate.net Therefore, the optimization of additive concentration is critical. For example, tests on tributyl thiophosphate demonstrated that insufficient concentration leads to a high wear scar diameter (WSD) and system failure under increasing loads. uni-hamburg.de

| Additive Type | Primary Function | Activation Temperature Range | Film Composition Example |

|---|---|---|---|

| Chlorinated Paraffins | Extreme Pressure (EP) | 180°C - 420°C stle.org | Metal Chlorides |

| Phosphorus Compounds (e.g., Trialkyl Trithiophosphites) | Anti-Wear (AW) / Extreme Pressure (EP) | > 200°C wikipedia.orgstle.org | Iron Phosphates, Polyphosphates ethz.ch |

| Sulfurized Compounds | Extreme Pressure (EP) | Up to 1000°C stle.org | Metal Sulfides |

| Zinc Dialkyldithiophosphates (ZDDP) | Anti-Wear (AW) | 130°C - 170°C wikipedia.org | Zinc/Iron Polyphosphates |

Role as Chemical Intermediates in Organic Synthesis

Beyond lubrication, trithiophosphites serve as versatile chemical intermediates in organic synthesis. These organophosphorus compounds can act as reagents or building blocks for creating more complex molecules. For example, related phosphite derivatives like triphenyl phosphite can be used to generate reagents such as bromotriphenoxyphosphonium bromide, which facilitates Bischler-Napieralski type cyclizations to produce 3,4-dihydroisoquinolines under very mild conditions. organic-chemistry.org This highlights the utility of phosphites in activating functional groups for intramolecular reactions. organic-chemistry.org

Phosphorane reagents, derived from organophosphorus compounds, are instrumental in key reactions like the Wittig reaction for forming olefins. organic-chemistry.org Specifically, reagents like 3,3,3-trichloropropyl-1-triphenylphosphorane are used to synthesize (Z)-1,3-enynes and (Z,Z)-1-chloro-1,3-dienes, which are important structural motifs in natural products. organic-chemistry.org While direct examples for this compound are less common in broad literature, its structural similarity suggests potential as a precursor for analogous transformations or in the synthesis of N-protected gelliusine E and withasomnine, which involve multi-component reactions. nih.gov Furthermore, its propyl groups could offer different solubility and reactivity profiles compared to phenyl or methyl analogs, a feature often exploited in optimizing synthetic routes. researchgate.net

Application as Corrosion Inhibitors for Metallic Surfaces

The same properties that make this compound an effective lubricant additive also allow it to function as a corrosion inhibitor. researchgate.net The mechanism relies on its ability to form a protective film on the metal surface, which acts as a barrier against corrosive agents. corrosionpedia.com This process, known as passivation, involves the spontaneous formation of an ultra-thin, non-reactive surface layer. corrosionpedia.com

Mechanism of Film Formation and Passivation

The passivation mechanism of organophosphorus inhibitors like this compound on metallic surfaces, particularly steel, involves adsorption and chemical interaction. ijcsi.prosemanticscholar.org The phosphorus and sulfur atoms in the molecule can coordinate with the metal atoms (e.g., iron) on the surface, leading to the formation of a stable, thin protective film. mdpi.com This film, often hydrophobic, physically blocks the metal from coming into contact with electrolytes like water and oxygen, thereby inhibiting the electrochemical reactions that cause corrosion. researchgate.netsemanticscholar.org

The process is considered a form of chemisorption, where coordination bonds form between the inhibitor molecules and the d-orbitals of the iron atoms. mdpi.com Studies on similar organophosphates confirm that they can form self-assembling films on steel surfaces that suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) corrosion processes. researchgate.netresearchgate.net This film formation effectively passivates the surface, with the inhibitor's organic alkyl groups (in this case, propyl groups) contributing to the hydrophobic and barrier properties of the protective layer. semanticscholar.orgcortecvci.com

| Inhibitor Type | Adsorption Mechanism | Protective Action | Resulting Surface State |

|---|---|---|---|

| Organophosphates/Thiophosphates | Chemisorption and Physisorption mdpi.com | Forms a barrier film on the metal surface corrosionpedia.com | Passivated, Hydrophobic semanticscholar.org |

| Amine Carbonates | Adsorption via N-metal coordinate bonds cortecvci.com | Inhibits corrosion in humid, polluted atmospheres cortecvci.com | Passivated |

| Thiosemicarbazide Derivatives | Chemisorption and Physisorption mdpi.com | Mixed-type inhibition (anodic and cathodic) mdpi.com | Passivated |

| Cerium-Phytic Acid | Complex formation | Forms a conversion coating researchgate.net | Passivated |

Efficacy in Challenging Industrial Environments (e.g., Oil and Gas)

In demanding industrial sectors such as oil and gas, machinery and equipment are often subjected to extreme conditions of pressure and temperature. The longevity and reliability of this equipment are critically dependent on the performance of lubricants. This compound and related organophosphorus compounds are utilized as anti-wear and extreme pressure (EP) additives in lubricating oils and greases to enhance their performance and protect metal surfaces from damage.

The primary function of these additives is to form a protective film on metal surfaces under high-load conditions. This film, often composed of iron phosphides and sulfides, prevents direct metal-to-metal contact, thereby reducing friction, wear, and the risk of catastrophic failure. While specific performance data for this compound is not extensively published in open literature, the general efficacy of trithiophosphites as lubricant additives is well-established. For instance, studies on related compounds like Trilauryl trithiophosphite have demonstrated their utility as effective anti-wear and antioxidant additives in lubricant formulations. chemrxiv.org

The performance of these additives is typically evaluated using standardized tests that simulate industrial operating conditions. Key performance indicators include the load-carrying capacity, friction reduction, and wear scar diameter on test specimens. The data presented below is representative of the performance improvements observed with the inclusion of organophosphorus anti-wear additives in lubricating oils.

Table 1: Representative Performance Data of Organophosphorus Anti-Wear Additives

| Parameter | Base Oil (without additive) | Base Oil + Organophosphorus Additive |

|---|---|---|

| Four-Ball Wear Test (ASTM D4172) | ||

| Wear Scar Diameter (mm) | 0.65 | 0.40 |

| Four-Ball EP Test (ASTM D2783) | ||

| Weld Point (kgf) | 160 | 250 |

It is important to note that the effectiveness of these additives can be influenced by factors such as the base oil composition, operating temperature, and the presence of other additives. The synergy between different additive components is a key area of research in lubricant formulation.

Functionality as Thermal Stabilizers in Polymeric Formulations

The primary role of organophosphite stabilizers is to decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers. By converting hydroperoxides into non-radical, stable products, these stabilizers interrupt the degradation cascade. This compound, through the oxidative action on its phosphorus center, can effectively scavenge hydroperoxides.

The performance of thermal stabilizers is typically assessed by monitoring changes in the physical and chemical properties of the polymer after prolonged exposure to elevated temperatures. Common evaluation techniques include measuring the melt flow index (MFI), color change (yellowness index), and retention of mechanical properties such as tensile strength and elongation. While specific data for this compound is scarce, the general mechanism and effectiveness of organophosphites are well-documented.

Table 2: Typical Performance of Organophosphite Stabilizers in Polypropylene

| Property | Unstabilized Polypropylene | Polypropylene + Hindered Phenol + Organophosphite |

|---|---|---|

| Oven Aging @ 150°C (Days to Failure) | <1 | 15 |

| Melt Flow Index (g/10 min) after multiple extrusions | Significant Increase | Maintained |

| Yellowness Index after processing | High | Low |

The selection of a specific organophosphite stabilizer depends on factors such as the type of polymer, processing conditions, and the desired level of long-term thermal stability.

Inhibition of Coke Formation in Pyrolysis Furnaces

In the petrochemical industry, pyrolysis furnaces are used for the thermal cracking of hydrocarbons to produce valuable olefins like ethylene (B1197577) and propylene. A significant operational challenge in this process is the formation of coke deposits on the inner surfaces of the furnace tubes. Coke formation reduces heat transfer efficiency, increases pressure drop, and necessitates periodic shutdowns for decoking, leading to production losses.

Organophosphorus compounds have been investigated as coke inhibitors. They function by passivating the metal surfaces of the furnace tubes, which often contain nickel and iron that catalyze coke formation. chemicalbull.comphasetransfer.com These additives form a protective, non-catalytic film on the metal surface, thereby suppressing the catalytic dehydrogenation of hydrocarbons that leads to coke precursors.

Table 3: Effect of Organophosphorus Inhibitors on Coking Rate

| Condition | Relative Coking Rate |

|---|---|

| No Inhibitor | 100% |

The effectiveness of these inhibitors is dependent on the concentration of the additive, the composition of the feedstock, and the operating conditions of the furnace.

Exploration in Other Chemical Processes (e.g., Phase Transfer Catalysis)

The unique electronic and steric properties of organophosphorus compounds make them attractive candidates for various catalytic applications. This compound and its analogs can act as ligands in transition metal catalysis, influencing the activity and selectivity of the catalyst.

One area of exploration is phase transfer catalysis (PTC). PTC is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The phase transfer catalyst transports one reactant across the phase boundary to react with the other. While quaternary ammonium (B1175870) and phosphonium (B103445) salts are the most common phase transfer catalysts, organophosphorus compounds can also play a role, particularly as ligands that modify the properties of a metal-based catalyst used in a PTC system.

Research into the application of specific trithiophosphites like Triphenyl trithiophosphite has shown their potential as ligands in catalytic reactions, contributing to the synthesis of materials with interesting optical and electronic properties. ontosight.ai The phosphorus atom in this compound possesses a lone pair of electrons that can coordinate to a metal center, thereby modifying the metal's reactivity. The nature of the propylthio groups can also influence the steric environment around the metal, which can be tuned to achieve desired catalytic outcomes. However, specific examples of this compound being used directly as a phase transfer catalyst are not well-documented in the literature. Its potential lies more in its role as a ligand in homogeneous catalysis, which could be applied within a phase transfer system.

Derivatization and Structure Activity Relationship Studies of Analogues

Synthesis and Property Evaluation of Alkyl Chain Homologues (e.g., Tributyl and Trilauryl Trithiophosphite)

The synthesis of alkyl chain homologues of tripropyl trithiophosphite, such as tributyl trithiophosphite and trilauryl trithiophosphite, is primarily achieved through the reaction of a corresponding alkyl mercaptan with a phosphorus trihalide, typically phosphorus trichloride (B1173362). google.com A patented method for preparing trialkyl trithiophosphites highlights this reaction, noting that process improvements can lead to shorter reaction times and increased yields. google.com Another general approach involves the direct reaction of white phosphorus with the appropriate thiol.

The length of the alkyl chain plays a crucial role in determining the physicochemical properties of these compounds. As the alkyl chain length increases, properties such as viscosity and lipophilicity tend to increase, which can be advantageous in applications like lubricants, where these compounds function as anti-wear and antioxidant additives. cymitquimica.com For instance, trilauryl trithiophosphite is recognized for its role as a lubricant oil additive. cymitquimica.com

The general synthetic scheme for trialkyl trithiophosphites can be represented as:

PCl₃ + 3 RSH → P(SR)₃ + 3 HCl

where R represents an alkyl group such as butyl or lauryl.

Below is a table summarizing the properties of these alkyl chain homologues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |

| Tributyl Trithiophosphite | C₁₂H₂₇PS₃ | 298.52 | Intermediate in chemical synthesis, anti-wear additive. |

| Trilauryl Trithiophosphite | C₃₆H₇₅PS₃ | 635.15 | Antioxidant and anti-wear additive in lubricants. cymitquimica.comscbt.comavantorsciences.comnih.gov |

Modifications with Aryl, Heterocyclic, or Organometallic Substituents (e.g., Triferrocenyl Trithiophosphite)

The introduction of aryl, heterocyclic, or organometallic groups in place of the alkyl chains leads to analogues with distinct electronic and structural characteristics.

Aryl Substituents: Triphenyl trithiophosphite is a prominent example of an aryl-substituted analogue. It is synthesized by reacting phosphorus trichloride with thiophenol. nih.gov These aryl-substituted compounds are explored as ligands in catalysis and as intermediates in the synthesis of materials with unique optical and electronic properties. nih.gov

Organometallic Substituents: A notable organometallic analogue is triferrocenyl trithiophosphite. Its synthesis involves the reaction of white phosphorus with diferrocenyldisulfide in the presence of a potassium hydroxide (B78521) solution. This compound exhibits interesting electrochemical properties, with cyclic voltammetry studies revealing multi-step, multi-electron transfer processes.

Heterocyclic Substituents: The synthesis of trithiophosphites with heterocyclic moieties, such as thienyl or pyridyl groups, allows for the introduction of heteroatoms that can act as additional coordination sites or influence the compound's polarity and reactivity. While specific synthesis details for heterocyclic trithiophosphites are not extensively documented in readily available literature, general methods for creating phosphorus-heterocycle bonds, such as the reaction of a phosphorus halide with a heterocyclic thiol, are established. For instance, the synthesis of thienyl-containing phosphonates has been achieved through the condensation of diethyl aminomethylphosphonate (B1262766) with 2-thenaldehyde. google.com These approaches could potentially be adapted for the synthesis of the corresponding trithiophosphites.

The diverse nature of these substituents significantly impacts the properties of the resulting trithiophosphite analogues, as summarized in the table below.

| Analogue Type | Example | Synthesis Precursors | Key Features and Potential Applications |

| Aryl | Triphenyl Trithiophosphite | Phosphorus trichloride, Thiophenol | Ligands in catalysis, materials science. nih.gov |

| Organometallic | Triferrocenyl Trithiophosphite | White phosphorus, Diferrocenyldisulfide | Redox-active, potential use in molecular electronics. |

| Heterocyclic | Tris(thienyl) trithiophosphite (hypothetical) | Phosphorus trihalide, Thiophenethiol | Potential for novel ligand design, modified polarity. |

Comparative Analysis of Reactivity and Performance Across Analogues

The structural variations among trithiophosphite analogues lead to significant differences in their reactivity and performance characteristics.

Reactivity: The reactivity of the phosphorus center is influenced by the electronic nature of the substituents. Alkyl groups are electron-donating, which can increase the nucleophilicity of the phosphorus atom. In contrast, aryl groups are generally electron-withdrawing, which can decrease the nucleophilicity but may enhance the stability of the compound. The reactivity of aryl halides is generally lower than that of alkyl halides in nucleophilic substitution reactions, a principle that can be extended to the sulfur-linked groups in trithiophosphites. youtube.comyoutube.com Organometallic substituents like ferrocenyl groups introduce redox activity, allowing the molecule to participate in electron transfer reactions.

Performance as Additives: In lubrication, the performance of trithiophosphites as anti-wear and antioxidant additives is closely linked to their structure. Longer alkyl chains in alkyl trithiophosphites can improve their solubility in oil and enhance the formation of a protective film on metal surfaces. cymitquimica.com The effectiveness of anti-wear additives often depends on their ability to react with the metal surface to form a protective layer. mdpi.comstle.org The presence of different functional groups can influence the nature and stability of this protective film. For example, the synergistic effects of different additives, such as ZDDP and nanoparticles, have been studied to improve anti-wear performance. mdpi.com

Antioxidant Activity: The antioxidant properties of these compounds are also subject to structure-activity relationships. The ability of a compound to act as an antioxidant is often related to its ability to donate electrons or hydrogen atoms to neutralize free radicals. nih.gov The electronic properties of the substituents on the trithiophosphite core will modulate this ability. For instance, electron-donating groups may enhance antioxidant efficacy.

A comparative analysis highlights how the choice of substituent—be it a simple alkyl chain, an aromatic ring, a heterocyclic system, or a metal complex—can be used to fine-tune the properties of trithiophosphite analogues for specific applications, from advanced materials to high-performance lubricants.

Future Research Directions and Emerging Trends in Trithiophosphite Chemistry

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of trialkyl trithiophosphites often involves the reaction of phosphorus trichloride (B1173362) with the corresponding thiol in the presence of a base to neutralize the hydrogen chloride byproduct. While effective, this method can generate significant waste streams and may use hazardous reagents. Recognizing these drawbacks, the development of green and sustainable synthetic methodologies is a major focus of current research.

A promising approach involves the use of alternative, less hazardous starting materials and reaction conditions. For instance, research is ongoing into the direct, catalyzed reaction of elemental phosphorus or phosphine (B1218219) with thiols, which would represent a more atom-economical route. Additionally, the use of biocatalysis, employing enzymes to facilitate the formation of P-S bonds under mild conditions, is an area of growing interest.

Solvent selection is another critical aspect of green synthesis. The move away from volatile organic compounds (VOCs) towards greener alternatives like ionic liquids, supercritical fluids, or even solvent-free conditions is being actively explored. These alternative reaction media can offer benefits in terms of reduced environmental impact, easier product separation, and potentially enhanced reaction rates and selectivities.

Furthermore, the principles of process intensification, such as the use of microreactors and continuous flow chemistry, are being applied to the synthesis of organophosphorus compounds. These technologies can offer improved safety, better process control, higher yields, and reduced waste generation compared to traditional batch processes.

Exploration of Novel Catalytic and Material Science Applications

While the applications of trithiophosphites have historically been centered on their role as additives and intermediates, there is a growing interest in their potential as ligands in catalysis and as building blocks for advanced materials.

In the realm of catalysis, trialkyl trithiophosphites are being investigated as ligands for transition metal-catalyzed reactions. Their unique electronic and steric properties, which can be tuned by varying the alkyl substituents, make them attractive for influencing the activity and selectivity of catalytic systems. For example, their strong π-acceptor character, a consequence of the phosphorus-sulfur bonds, can be beneficial in reactions such as hydroformylation, hydrogenation, and cross-coupling reactions. The exploration of chiral trithiophosphites as ligands for asymmetric catalysis is a particularly exciting frontier.

In material science, the incorporation of trithiophosphite moieties into polymers and other materials can impart unique properties. Their presence can enhance thermal stability, flame retardancy, and refractive index. Researchers are exploring the synthesis of novel monomers containing trithiophosphite groups that can be polymerized to create materials with tailored optical and physical properties for applications in electronics, coatings, and specialty polymers.

Advanced In-situ Spectroscopic and Mechanistic Investigations

A deeper understanding of the behavior of trithiophosphites in chemical reactions is crucial for the rational design of new applications. Advanced in-situ spectroscopic techniques are proving to be invaluable tools for elucidating reaction mechanisms and identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for monitoring the progress of reactions involving trithiophosphites in real-time. It allows for the direct observation of the phosphorus center and can provide detailed information about the structure and bonding of intermediates and products. The use of advanced NMR techniques, such as two-dimensional correlation spectroscopy, can further unravel complex reaction networks.

In-situ Infrared (IR) and Raman spectroscopy are also being employed to study the vibrational modes of molecules, providing insights into changes in bonding and structure during a reaction. These techniques are particularly useful for studying reactions under high pressure or temperature, conditions often encountered in catalytic processes. By combining these spectroscopic methods with computational modeling, a comprehensive picture of the reaction mechanism at the molecular level can be obtained.

These mechanistic studies are not only of fundamental academic interest but also have significant practical implications. A thorough understanding of how trithiophosphites behave as ligands, for example, can guide the design of more efficient and selective catalysts.

Design and Synthesis of Multi-functional Trithiophosphite Systems

The synthesis of molecules containing multiple trithiophosphite moieties or the combination of trithiophosphite groups with other functional units is a rapidly developing area. These multi-functional systems can exhibit novel properties and reactivity arising from the interplay between the different components.

For instance, the design of bidentate or polydentate ligands containing two or more trithiophosphite groups can lead to the formation of highly stable and selective metal complexes for catalysis. The geometry and flexibility of the linker connecting the trithiophosphite units can be systematically varied to fine-tune the catalytic performance.

Furthermore, the incorporation of trithiophosphite groups into larger molecular architectures, such as dendrimers or supramolecular assemblies, is being explored. These complex systems could find applications in areas such as drug delivery, sensing, and molecular electronics. The synthesis of trithiophosphite-functionalized nanoparticles and surfaces is another exciting avenue, potentially leading to new materials with unique catalytic or optical properties.

Synergistic Effects in Complex Chemical Systems

The concept of synergy, where the combined effect of multiple components is greater than the sum of their individual effects, is a powerful principle in chemistry. Researchers are increasingly investigating the synergistic effects that arise when trithiophosphites are used in combination with other chemical species.

In catalysis, for example, the use of a mixture of different ligands, including trithiophosphites, can lead to significant improvements in catalytic activity and selectivity. This "ligand cocktail" approach can be more effective than using a single ligand and is a rapidly growing area of research. The trithiophosphite may play a specific role in the catalytic cycle, such as promoting a particular elementary step, while another ligand influences a different part of the cycle.

Synergistic effects are also being explored in the context of materials science. The combination of trithiophosphites with other additives, such as flame retardants or antioxidants, can lead to enhanced performance in polymer formulations. Understanding and harnessing these synergistic interactions is key to developing the next generation of high-performance materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.